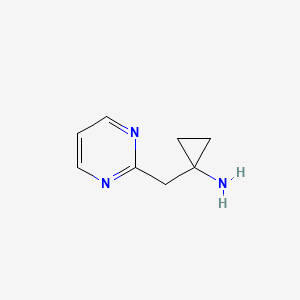
2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group or the methoxypyridine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxypyridine ring contribute to its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: This compound has a ketone group instead of an amine group.
Uniqueness: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1060807-24-0 |
|---|---|
Molekularformel |
C8H9F3N2O |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-4-5(2-3-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI-Schlüssel |
DTZHBOKZBJARPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)










![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)

